Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a butyl ester group, a dimethoxyphenyl group, a nitrophenyl group, and a hexahydroquinoline core
Preparation Methods
The synthesis of Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired hexahydroquinoline derivative. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy and nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and lead to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as those with different substituents on the aromatic rings. For example, 3,4-dimethoxyphenethylamine is a related compound with similar structural features . Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H32N2O7 |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H32N2O7/c1-5-6-13-38-29(33)26-17(2)30-22-14-20(19-9-12-24(36-3)25(16-19)37-4)15-23(32)28(22)27(26)18-7-10-21(11-8-18)31(34)35/h7-12,16,20,27,30H,5-6,13-15H2,1-4H3 |
InChI Key |
ZNQGWHGUONTQQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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